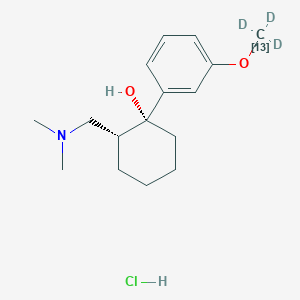
Cis-Tramadol-13C,D3, Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-Tramadol-13C,D3, Hydrochloride is a synthetic analgesic compound used primarily for pain management. It is a stable-labeled internal standard for tramadol testing or isotope dilution methods by gas chromatography/mass spectrometry (GC/MS) or liquid chromatography/mass spectrometry (LC/MS) for applications in clinical toxicology, urine drug testing, pain prescription monitoring, or forensic analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-Tramadol-13C,D3, Hydrochloride involves the incorporation of isotopic labels into the tramadol moleculeThe final step involves the conversion of the base to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as a certified reference material in various analytical applications .
Chemical Reactions Analysis
Types of Reactions
Cis-Tramadol-13C,D3, Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound back to its base form.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products
The major products formed from these reactions include various metabolites and derivatives of tramadol, which can be used for further research and analysis .
Scientific Research Applications
Cis-Tramadol-13C,D3, Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of tramadol in various samples.
Biology: Employed in biological studies to understand the metabolism and pharmacokinetics of tramadol.
Medicine: Utilized in clinical toxicology and urine drug testing to monitor tramadol usage and detect potential abuse.
Industry: Applied in the pharmaceutical industry for quality control and validation of analytical methods
Mechanism of Action
Cis-Tramadol-13C,D3, Hydrochloride exerts its effects by acting as an opioid agonist. It binds to the μ-opioid receptor, inhibiting the reuptake of norepinephrine and serotonin, which enhances its analgesic effects. The compound’s mechanism of action involves the modulation of pain signals in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Tramadol Hydrochloride: The non-labeled version of the compound, used widely for pain management.
O-Desmethyltramadol: A metabolite of tramadol with similar analgesic properties.
Tapentadol: Another synthetic analgesic with a similar mechanism of action
Uniqueness
Cis-Tramadol-13C,D3, Hydrochloride is unique due to its isotopic labeling, which makes it an invaluable tool for analytical applications. The incorporation of 13C and D3 isotopes allows for precise quantification and differentiation from non-labeled tramadol in various analytical methods .
Properties
Molecular Formula |
C16H26ClNO2 |
|---|---|
Molecular Weight |
303.85 g/mol |
IUPAC Name |
(1R,2R)-2-[(dimethylamino)methyl]-1-[3-(trideuterio(113C)methoxy)phenyl]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1/i3+1D3; |
InChI Key |
PPKXEPBICJTCRU-RKTDZYFHSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC(=C1)[C@]2(CCCC[C@@H]2CN(C)C)O.Cl |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















